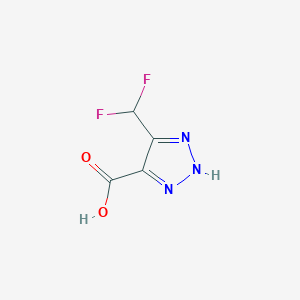
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethylating agents such as fluoroform (CHF3) in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which allow for efficient and scalable synthesis. The use of advanced difluoromethylation reagents and catalysts can further enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the triazole ring .
Aplicaciones Científicas De Investigación
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid include other difluoromethyl-substituted triazoles and carboxylic acids. Examples include:
- 5-difluoromethyl-1H-tetrazole
- 7-difluoromethylpyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the difluoromethyl and carboxylic acid groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1600892-83-8 |
|---|---|
Fórmula molecular |
C4H3F2N3O2 |
Peso molecular |
163.08 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3F2N3O2/c5-3(6)1-2(4(10)11)8-9-7-1/h3H,(H,10,11)(H,7,8,9) |
Clave InChI |
HNEKRXJHZHAXMD-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNN=C1C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



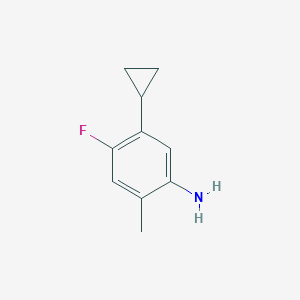
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
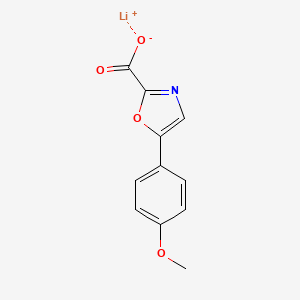
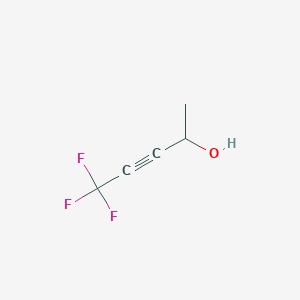
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
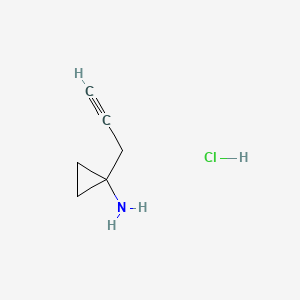
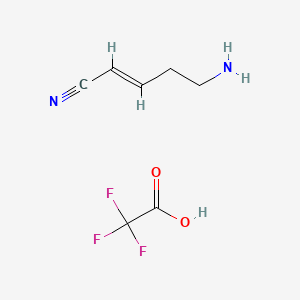
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
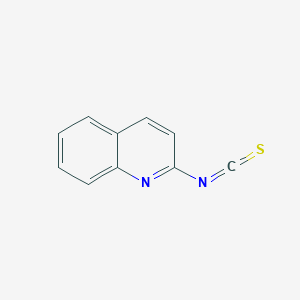
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
